molecular formula C21H25N3O2S B1663577 Quetiapine CAS No. 111974-69-7

Quetiapine

Cat. No.: B1663577
CAS No.: 111974-69-7
M. Wt: 383.5 g/mol
InChI Key: URKOMYMAXPYINW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Quetiapine is an atypical antipsychotic agent with a unique receptor-binding profile . It has moderate affinity for serotonin 2A receptors (HTR2A) and also exhibits antagonist activity at alpha1adrenergic, muscarinic, and histaminergic (HTH1) receptors . The blockade of dopamine type 2 (D2) receptors in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia .

Mode of Action

This compound’s mode of action is believed to be through the antagonism of dopamine and serotonin receptors . It targets both positive and negative symptoms of schizophrenia . The blockade of DRD2 in the mesocortical and mesolimbic pathways is proposed as the interaction responsible for the treatment of schizophrenia, where increased dopamine levels are responsible for negative and positive symptoms, respectively . 5-HT2 and α2 receptor antagonism is related to this compound’s antidepressant activity, as well as noradrenaline transporter blockage by northis compound .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia without influencing neuronal survival, as well as to increase Cu,Zn-superoxide dismutase (SOD1) levels in vitro . Moreover, it has been found to influence the metabolism of this compound in human liver cell models .

Pharmacokinetics

This compound has a bioavailability of 100% . It is metabolized in the liver via CYP3A4-catalysed sulfoxidation to its active metabolite northis compound . The elimination half-life is approximately 7 hours for the parent compound and 9–12 hours for the active metabolite, northis compound . About 73% of the dose is excreted as metabolites in urine and 21% is excreted in feces .

Result of Action

The molecular and cellular effects of this compound’s action are complex and multifaceted. It has been shown to have a high level of therapeutic efficacy and low risk of adverse effects during long-term treatment . It is well-tolerated and a suitable option for some patients with high sensitivity to other drugs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The potential for this compound fumarate to bioaccumulate in aquatic organisms is low . These environmental factors may have implications for the pharmacokinetics and pharmacodynamics of this compound, potentially influencing its therapeutic efficacy and safety profile.

Biochemical Analysis

Biochemical Properties

Quetiapine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an antagonist at multiple neurotransmitter receptors, including serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic receptors. These interactions are crucial for its therapeutic effects. For instance, the blockade of 5-HT2A and D2 receptors is associated with its antipsychotic properties, while H1 receptor antagonism contributes to its sedative effects .

Cellular Effects

This compound influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound modulates neurotransmitter release and receptor activity, leading to changes in cell signaling pathways. It also impacts gene expression by altering the transcription of genes involved in neurotransmission and neuroplasticity. Additionally, this compound affects cellular metabolism by influencing the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with neurotransmitter receptors and subsequent modulation of their activity. This compound acts as an antagonist at serotonin (5-HT2A), dopamine (D2), histamine (H1), and adrenergic receptors. By blocking these receptors, this compound inhibits the binding of endogenous neurotransmitters, leading to a decrease in their signaling activity. This results in the therapeutic effects observed in patients with schizophrenia, bipolar disorder, and major depressive disorder .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is metabolized by the cytochrome P450 system, primarily by CYP3A4 and CYP2D6 enzymes. The half-life of this compound is approximately 7 hours, and its active metabolite, northis compound, contributes to its therapeutic effects. Long-term studies have demonstrated that this compound can lead to sustained improvements in symptoms of schizophrenia and bipolar disorder .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits sedative and hypnotic effects, primarily due to its antagonism of histamine (H1) receptors. At moderate doses, it exerts mood-stabilizing effects through its interactions with serotonin (5-HT2A) and dopamine (D2) receptors. At higher doses, this compound demonstrates antipsychotic activity by blocking multiple neurotransmitter receptors. High doses of this compound can also lead to adverse effects, such as sedation and metabolic disturbances .

Metabolic Pathways

This compound is extensively metabolized in the liver by the cytochrome P450 system, with CYP3A4 and CYP2D6 being the primary enzymes involved. The metabolism of this compound involves oxidation, sulfoxidation, and hydroxylation reactions. The active metabolite, northis compound, is formed through the oxidation of this compound and contributes to its therapeutic effects. The metabolic pathways of this compound also involve phase II biotransformations, such as glucuronidation and sulfation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, with approximately 83% of the drug being bound. This compound is distributed throughout the body, including the brain, where it exerts its therapeutic effects. The transport of this compound across cell membranes is facilitated by passive diffusion and active transport mechanisms. Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and cell membranes. This compound can interact with intracellular targets, such as enzymes and receptors, to exert its effects. It can also undergo post-translational modifications, such as phosphorylation, which can influence its activity and function. The subcellular localization of this compound is essential for its therapeutic effects and can impact its interactions with biomolecules .

Properties

IUPAC Name

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21/h1-8,25H,9-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKOMYMAXPYINW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023546
Record name Quetiapine
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Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quetiapine
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Boiling Point

556.5±60.0
Record name Quetiapine
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Flash Point

9.7 °C (49.5 °F) - closed cup
Record name QUETIAPINE
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Solubility

49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanism of Action

Although the mechanism of action of quetiapine is not fully understood, several proposed mechanisms exist. In schizophrenia, its actions could occur from the antagonism of dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors. In bipolar depression and major depression, quetiapine's actions may be attributed to the binding of this drug or its metabolite to the norepinephrine transporter. Additional effects of quetiapine, including somnolence, orthostatic hypotension, and anticholinergic effects, may result from the antagonism of H1 receptors, adrenergic α1 receptors, and muscarinic M1 receptors, respectively., The therapeutic effects of antipsychotic drugs are thought to be mediated by dopaminergic blockade in the mesolimbic and mesocortical areas of the CNS, while antidopaminergic effects in the neostriatum appear to be associated with extrapyramidal effects. The apparently low incidence of extrapyramidal effects associated with quetiapine therapy suggests that the drug is more active in the mesolimbic than in the neostriatal dopaminergic system. In contrast to typical antipsychotic agents (e.g., chlorpromazine) but like other atypical antipsychotic drugs (e.g., clozapine), quetiapine does not cause sustained elevations in serum prolactin concentrations and therefore is unlikely to produce adverse effects such as amenorrhea, galactorrhea, and impotence., The exact mechanism of antipsychotic action of quetiapine has not been fully elucidated but may involve antagonism at serotonin type 1 (5-hydroxytryptamine [5- HT1A]) and type 2 (5-HT2A, 5-HT2C) receptors, and at dopamine (D1, D2) receptors. Current evidence suggests that the clinical potency and antipsychotic efficacy of both typical and atypical antipsychotic drugs generally are related to their affinity for and blockade of central dopamine D2 receptors; however, antagonism at dopamine D2 receptors does not appear to account fully for the antipsychotic effects of quetiapine. Results of in vivo and in vitro studies indicate that quetiapine is a comparatively weak antagonist at dopamine D2 receptors. Receptor binding studies show quetiapine is a weak antagonist at D1 receptors. Although their role in eliciting the pharmacologic effects of antipsychotic agents remains to be fully elucidated, dopamine D3, D4, and D5 receptors also have been identified; quetiapine possesses no affinity for the dopamine D4 receptor., Quetiapine exhibits alpha1- and alpha2-adrenergic blocking activity; blockade of alpha1-adrenergic receptors may explain the occasional orthostatic hypotension associated with the drug. Quetiapine also blocks histamine H1 receptors, which may explain the sedative effects associated with the drug. Quetiapine possesses little or no affinity for beta-adrenergic, gamma-aminobutyric acid (GABA), benzodiazepine, or muscarinic receptors., Recent neuroimaging and postmortem studies have reported abnormalities in white matter of schizophrenic brains, suggesting the involvement of oligodendrocytes in the etiopathology of schizophrenia. This view is being supported by gene microarray studies showing the downregulation of genes related to oligodendrocyte function and myelination in schizophrenic brain compared to control subjects. However, there is currently little information available on the response of oligodendrocytes to antipsychotic drugs (APDs), which could be invaluable for corroborating the oligodendrocyte hypothesis. In this study we found: (1) quetiapine (QUE, an atypical APD) treatment in conjunction with addition of growth factors increased the proliferation of neural progenitors isolated from the cerebral cortex of embryonic rats; (2) QUE directed the differentiation of neural progenitors to oligodendrocyte lineage through extracellular signal-related kinases; (3) addition of QUE increased the synthesis of myelin basic protein and facilitated myelination in rat embryonic cortical aggregate cultures; (4) chronic administration of QUE to C57BL/6 mice prevented cortical demyelination and concomitant spatial working memory impairment induced by cuprizone, a neurotoxin. These findings suggest a new neural mechanism of antipsychotic action of QUE, and help to establish a role for oligodendrocytes in the etiopathology and treatment of schizophrenia.
Record name Quetiapine
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Color/Form

Solid

CAS No.

111974-69-7
Record name Quetiapine
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Record name Quetiapine [INN:BAN]
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Record name Quetiapine
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Record name Quetiapine
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Record name Ethanol, 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]
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Record name QUETIAPINE
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Record name Quetiapine
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Melting Point

174-176
Record name Quetiapine
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Synthesis routes and methods I

Procedure details

The residue of 11-(4-[2-(2-acetyloxyethoxy)ethyl]-1-piperazinyl]dibenzo[b,f]-1,4-thiazepine (7.8 g) was dissolved in ethanol (50 ml) and 1M NaOH solution (55 ml) was added. The mixture was stirred at room temperature for 30 min. The product was extracted into toluene (2×100 ml). Evaporation of the toluene phase gave quetiapine base (6.9 g).
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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O=C(OCCOCCN1CCN(C2=Nc3ccccc3Sc3ccccc32)CC1)c1ccccc1
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

A 1 liter round bottom flask equipped with stirring rod, thermo pocket, reflux condenser and nitrogen inlet was charged with 10 gm (0.04 moles) of 11-chlorodibenzo[b,f][1,4]-thiazepine (I), 100 cc toluene and the mixture was stirred for 15 min. at room temperature. The resulting solution was combined with 7.7 gm (0.044 mole) of 1-(2-hydroxyethoxy)ethylpiperazine (II), 8.5 gm (0.08 mole) of sodium carbonate carbonate and 7.7 gm (0.24 mole) of tetra butyl ammonium bromide. The reaction mixture was heated at gentle reflux for 22 hrs and a sample of the reaction mixture was analyzed by HPLC. The analysis revealed that less than 2% of the starting material remained. The reaction mixture was cooled to room temperature and combined with 300 cc 1N hydrochloric acid solution to get a pH in between 1 to 2. The layers were separated and the aqueous layer was diluted with 100 cc toluene and pH was adjusted between 8 to 9 by addition of sodium carbonate. The layers (aqueous and nonaqueous reaction solvent toluene) were separated and the aqueous layer was extracted with 100 cc toluene. The organic (toluene) layers were combined and washed with 2×100 cc of water. The reaction solvent (toluene) was distilled-off under vacuum at 70 to 80° C. to afford 12 gm oil. HPLC area %: 98.87
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
1-(2-hydroxyethoxy)ethylpiperazine
Quantity
7.7 g
Type
reactant
Reaction Step Two
Name
sodium carbonate carbonate
Quantity
8.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
reactant
Reaction Step Five
Quantity
7.7 g
Type
catalyst
Reaction Step Six
Name

Synthesis routes and methods V

Procedure details

Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester (1.5 g, 2.97 mmol), ethanol (10 ml) and 50% NaOH (1 ml) were charged into a reaction flask. Then the mixture was stirred at 80° C. for 2 h. The reaction mixture was evaporated in vacuo. Ethyl acetate (20 ml) and saturated NaCl-water (15 ml) were added to the residue. The water phase was separated. To the organic phase was added 1 M HCl (10 ml). To the combined water phase was added 50% NaOH until the pH was 12 and saturated NaCl-water (10 ml). The alkaline water phase was extracted twice with ethyl acetate (10 ml). The combined organic phase was washed with saturated NaCl-water (10 ml), dried with Na2SO4 and evaporated. Yield of quetiapine 0.93 g.
Name
Benzoic acid 2-[2-(4-dibenzo[b,f][1,4]-thiazepin-11-yl-piperazin-1-yl]-ethoxy]-ethyl ester
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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